1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a trifluoroethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the sulfonylation of 3-chloro-2-methylphenyl with a sulfonyl chloride, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the addition of the trifluoroethyl group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the piperazine or aromatic ring.
Scientific Research Applications
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methylpiperazine
- 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-ethylpiperazine
- 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the sulfonyl and trifluoroethyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2S/c1-10-11(14)3-2-4-12(10)22(20,21)19-7-5-18(6-8-19)9-13(15,16)17/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBYPSMEKRUJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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